3-Methyl-[1,4'-bipiperidin]-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-methyl-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C11H22N2O/c1-9-8-13(7-4-11(9)14)10-2-5-12-6-3-10/h9-12,14H,2-8H2,1H3 |
InChI Key |
ONLOSJOHQLXWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1O)C2CCNCC2 |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for 3 Methyl 1,4 Bipiperidin 4 Ol
Retrosynthetic Analysis of the Bipiperidine Core and Methyl/Hydroxyl Substituents
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 3-Methyl-[1,4'-bipiperidin]-4-ol, the primary disconnections involve the C-N bond of the bipiperidine linkage and the C-C and C-O bonds of the substituted piperidine (B6355638) ring.
A logical retrosynthetic approach would first disconnect the [1,4'-bipiperidin] linkage. This disconnection reveals two key piperidine fragments: a 4-substituted piperidine and a 3-methyl-4-hydroxypiperidine precursor. The formation of this bond is typically achieved through nucleophilic substitution or reductive amination.
Further disconnection of the 3-methyl-4-hydroxypiperidine fragment suggests a precursor such as a 3-methyl-4-oxopiperidine. The methyl and hydroxyl groups can be introduced through various methods, including alkylation and reduction, respectively. The stereochemistry at the C3 and C4 positions is a critical consideration in the synthetic design.
Classical and Contemporary Approaches to [1,4'-Bipiperidin] Scaffold Synthesis
The construction of the [1,4'-bipiperidin] core is a pivotal step in the synthesis of the target molecule. Both classical and modern methods are employed to create this heterocyclic system.
Strategies for Carbon-Carbon Bond Formation at the Bipiperidine Linkage
While the primary connection in a [1,4'-bipiperidin] system is a carbon-nitrogen bond, the synthesis of substituted piperidine rings themselves involves key carbon-carbon bond formations. For instance, the introduction of the methyl group at the C3 position often relies on the alkylation of an enolate or an equivalent nucleophile derived from a 4-piperidone (B1582916) precursor.
A common strategy involves the reductive amination of N-Boc-piperidin-4-one with an appropriate amine to form a substituted piperidine. nih.gov This can then be followed by further modifications to introduce the desired substituents.
Stereoselective Synthesis of the 3-Methyl and 4-Hydroxyl Centers
Achieving the correct stereochemistry for the methyl and hydroxyl groups on the piperidine ring is crucial for the biological activity of many bipiperidine compounds. Chiral 3-substituted-4-hydroxypiperidines are valuable building blocks in the synthesis of various pharmaceuticals. nih.gov
One approach to stereocontrol is the use of chiral catalysts or auxiliaries during the synthesis. For example, enzymatic reductions of 3-substituted-4-oxopiperidines using carbonyl reductases can provide high stereoselectivity, yielding specific isomers of 3-substituted-4-hydroxypiperidines. nih.gov Research has identified enzymes that can produce different stereoisomers with high enantiomeric and diastereomeric excess. nih.gov
Another strategy involves the stereoselective alkylation of a piperidone precursor. By controlling the reaction conditions and the choice of reagents, it is possible to favor the formation of one diastereomer over another. Subsequent reduction of the ketone can also be performed stereoselectively to yield the desired alcohol configuration. For instance, the reduction of 3-alkyl-4-piperidones can yield mixtures of cis and trans isomers, which may be separable by chromatography. researchgate.net
Functional Group Interconversions and Protection/Deprotection Methodologies
Throughout the synthesis of this compound, the manipulation of functional groups is essential. This often requires the use of protecting groups to mask reactive sites while other parts of the molecule are being modified.
Common protecting groups for the piperidine nitrogen include the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. google.com These can be readily introduced and later removed under specific conditions. For example, the Boc group is typically removed with acid, such as trifluoroacetic acid, while the Cbz group is often cleaved by hydrogenolysis. nih.govgoogle.com
Design and Synthesis of Advanced Precursors for this compound
The efficient synthesis of the target molecule often relies on the design and preparation of advanced precursors that already contain some of the required structural features. For example, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as a key intermediate. researchgate.net This precursor can be synthesized from 4-methylpyridine (B42270) through a series of steps including N-benzylation, reduction, oxidation, and finally debenzylation and Boc protection. researchgate.net
Another approach involves the use of multicomponent reactions, such as the Castagnoli-Cushman reaction, which can rapidly generate complex heterocyclic scaffolds from simpler starting materials. researchgate.net While not directly yielding the target molecule, this reaction can provide access to highly substituted piperidine derivatives that can be further elaborated.
Post-Synthetic Modification and Derivatization of this compound
Once the core structure of this compound is assembled, further modifications can be made to explore structure-activity relationships or to attach probes for biological studies. The hydroxyl and the secondary amine on the second piperidine ring are the primary sites for such derivatization.
Introduction of Additional Substituents for Structure-Activity Relationship Studies
The exploration of the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. This involves the systematic introduction of various substituents at different positions on the bipiperidinyl framework.
A plausible starting point for the synthesis of this compound could involve the preparation of a key intermediate, such as 3-methyl-1-phenethyl piperidine-4-ketone, which can be synthesized from 3-substituted pyridine-4-alcohol. google.com The subsequent reduction of the ketone would yield the corresponding alcohol. The phenethyl group could then be removed and the second piperidine ring introduced via reductive amination with 1-Boc-4-piperidone, followed by deprotection.
To build a comprehensive SAR profile, modifications can be envisioned at several key positions:
The 3-Methyl Group: The stereochemistry and size of the substituent at the 3-position are likely to be critical for receptor interaction. The synthesis of diastereomers (cis/trans) would be informative. researchgate.net Additionally, replacing the methyl group with other small alkyl or functional groups could probe the steric and electronic requirements of the binding pocket.
The 4-Hydroxyl Group: The hydroxyl group can be a key hydrogen bond donor or acceptor. Esterification or etherification of this group would explore the impact of its hydrogen-bonding capacity. Furthermore, inversion of the stereochemistry at the 4-position would provide valuable SAR data.
The Second Piperidine Ring (at the 1-position): The nitrogen of the second piperidine ring is a common site for modification. Acylation, alkylation, or sulfonylation can introduce a wide variety of substituents to explore the impact on potency and physicochemical properties. For instance, the introduction of aryl or heteroaryl groups can lead to interactions with specific subpockets of a target receptor.
The following table outlines potential modifications and the rationale behind them for SAR studies:
| Position of Modification | Type of Substituent to Introduce | Rationale for Modification |
| 3-position | Ethyl, Propyl, Halogens | To probe steric and electronic tolerance in the binding pocket. |
| 4-position (OH) | O-Alkyl, O-Acyl, Inverted Stereocenter | To evaluate the role of the hydroxyl group in hydrogen bonding and stereochemical requirements. |
| 1-position (N of 2nd piperidine) | Aryl, Heteroaryl, Alkyl chains | To explore additional binding interactions and modulate physicochemical properties like lipophilicity. |
| 4'-position (on 2nd piperidine) | Small alkyl groups, polar functional groups | To fine-tune the overall topology and polarity of the molecule. |
The synthesis of these analogs would likely follow convergent strategies, where substituted piperidine fragments are prepared separately and then coupled in the final steps. Three-component reactions, such as the Castagnoli-Cushman reaction, have been employed for the synthesis of substituted piperidines and could be adapted for this purpose. researchgate.net
Synthesis of Conjugates for Biological Probing
To investigate the mechanism of action and identify the biological targets of this compound, it is often necessary to synthesize conjugates of the molecule with various reporter tags. These tags can include fluorescent dyes, biotin, or photoaffinity labels.
The synthetic strategy for creating such conjugates typically involves identifying a suitable attachment point on the parent molecule that does not significantly perturb its biological activity. The 4-hydroxyl group and the nitrogen of the second piperidine ring are prime candidates for tethering a linker.
Functionalization for Conjugation:
A common approach is to introduce a reactive functional group, such as a carboxylic acid, an amine, or an alkyne, onto the parent molecule via a linker. For example, the 4-hydroxyl group could be etherified with a linker containing a terminal carboxylic acid. This functionalized analog can then be coupled to a reporter molecule using standard amide bond formation chemistry.
Alternatively, the nitrogen of the second piperidine could be acylated with a linker possessing an orthogonal reactive group. For instance, an N-Boc protected amino acid linker could be coupled, followed by deprotection of the terminal amine to allow for subsequent conjugation. The use of "click chemistry," employing an azide-alkyne cycloaddition, is another powerful strategy for clean and efficient conjugation. This would involve synthesizing an analog of this compound bearing either an azide (B81097) or an alkyne functionality.
The following table summarizes potential conjugation strategies:
| Reporter Tag | Linker Type | Attachment Point | Rationale |
| Fluorescent Dye | Polyethylene glycol (PEG) with a terminal amine | 4-OH (via ether linkage) | To enable visualization of the compound's localization in cells or tissues. |
| Biotin | Alkyl chain with a terminal carboxylic acid | 1-N (via amide linkage) | For use in pull-down assays to identify binding partners. |
| Photoaffinity Label (e.g., benzophenone) | Aryl linker | 1-N (via amide linkage) | To covalently label the target protein upon photoactivation for target identification. |
The successful synthesis of these conjugates would provide invaluable tools for elucidating the biological role of this compound and for the identification of its molecular targets.
Exploration of Pharmacological Targets and Mechanistic Modulations by 3 Methyl 1,4 Bipiperidin 4 Ol
High-Throughput Screening Methodologies for Target Identification
High-throughput screening (HTS) serves as a foundational strategy in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their potential biological activity. nih.gov These methodologies are crucial for identifying "hit" compounds that can be further optimized into lead candidates. The screening process can be broadly categorized into two main approaches: phenotypic screening and target-based screening.
Phenotypic Screening Approaches
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired change in phenotype, without a priori knowledge of the specific molecular target. nih.gov This approach is advantageous for discovering compounds with novel mechanisms of action, as it interrogates biological systems in their native complexity. nih.gov
For instance, a phenotypic screening approach was successfully employed to identify 3,4-disubstituted piperidine (B6355638) derivatives as modulators of macrophage M2 polarization, a process relevant to treating autoimmune diseases like multiple sclerosis. nih.gov In such a screen, a library of compounds is tested for its ability to induce a specific cellular response, such as the expression of a biomarker gene. nih.govnih.gov A study focused on identifying antibiotic adjuvants outlines a typical phenotypic screening platform where a compound library is tested for its ability to potentiate the activity of known antibiotics against clinically relevant bacteria. nih.gov
Key Steps in a Phenotypic Screening Platform:
Assay Development: Establishing a robust cell-based assay that reflects the disease state or desired outcome. For example, using a reporter cell line that expresses a fluorescent or luminescent protein under the control of a specific gene promoter. nih.gov
Compound Library Screening: Dispensing a library of compounds into the assay plates at a set concentration. nih.gov
Hit Identification: Identifying compounds that produce a statistically significant and reproducible effect on the phenotype.
Mechanism Deconvolution: Subsequent studies are required to determine the specific molecular target and mechanism of action of the identified "hit" compounds. nih.gov
Target-Based Screening Assays
In contrast to the holistic nature of phenotypic screening, target-based screening focuses on testing compounds for their ability to interact with a single, predetermined molecular target, such as a specific enzyme or receptor. nih.gov This approach is more direct and allows for a more straightforward interpretation of structure-activity relationships (SAR).
An example of a target-based screen is the development of an HTS method to find inhibitors of prepilin peptidases (PPP), enzymes crucial for bacterial virulence. nih.gov In this type of assay, the activity of the purified enzyme is measured in the presence of each compound from a library. A reduction in enzyme activity indicates a potential inhibitor.
| Screening Approach | Principle | Advantages | Challenges |
| Phenotypic Screening | Measures the effect of a compound on the overall phenotype of a cell or organism. | Identifies compounds with novel mechanisms of action; assesses compounds in a more physiologically relevant context. nih.gov | The molecular target is unknown and requires subsequent identification, which can be challenging. nih.gov |
| Target-Based Screening | Measures the direct interaction of a compound with a purified, validated biological target (e.g., enzyme, receptor). nih.gov | The mechanism of action is known; allows for more rational drug design and optimization. | Requires prior knowledge and validation of the target; may miss compounds that act through allosteric sites or indirect mechanisms. |
In Vitro Receptor Binding and Functional Assays with 3-Methyl-[1,4'-bipiperidin]-4-ol
Once a compound of interest is identified, its pharmacological profile is characterized using a suite of in vitro assays. These assays are designed to quantify the compound's affinity for specific receptors, its functional effects (agonist, antagonist, or modulator), and its potential to interact with other biological macromolecules like ion channels and enzymes. While direct data for this compound is limited, the activities of structurally related piperidine compounds provide a strong rationale for its investigation against similar targets.
G-Protein Coupled Receptor (GPCR) Interactions and Signaling Modulation (e.g., CCR4 antagonism)
GPCRs are a large family of transmembrane receptors that are common targets for pharmaceuticals. The C-C chemokine receptor 4 (CCR4) is a notable GPCR target, implicated in immune responses. nih.govnih.gov Antagonists of CCR4 have been identified through various screening methods and are of interest for their potential as adjuvants in vaccines by targeting regulatory T cells. nih.gov
Studies on a range of CCR4 antagonists have revealed that they can interact with at least two distinct allosteric sites on the receptor, which are separate from the binding site for the natural chemokine ligands (CCL17 and CCL22). nih.gov This indicates that compounds can modulate receptor activity through complex allosteric mechanisms rather than simple competitive binding. nih.gov
Another example within the piperidine class is the compound 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), which has been identified as a selective allosteric agonist for the muscarinic M1 receptor. nih.gov Functional assays demonstrated that AC-42 could stimulate intracellular calcium mobilization, and radioligand binding studies confirmed its interaction with an allosteric site distinct from the orthosteric site where traditional agonists bind. nih.gov
Ion Channel Modulation and Ligand-Gated Receptor Studies
Ion channels are another important class of drug targets. Certain piperidine derivatives have been investigated for their ability to modulate ion channel activity. For example, derivatives of 4-aminopyridine, which contains a piperidine-like core, are known potassium (K+) channel blockers. nih.gov One such derivative, 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), has been characterized for its pharmacological properties. nih.gov
These studies often involve electrophysiological techniques to measure the flow of ions through channels in the presence of the test compound. The potency of the compound is typically expressed as an IC50 value, which is the concentration required to inhibit 50% of the channel's activity. The potency of these compounds can be influenced by factors such as pH, which affects their protonation state. nih.gov
Potency of 4-Aminopyridine Derivatives as K+ Channel Blockers
| Compound | IC50 at pH 7.4 (μM) | Lipophilicity (logD at pH 7.4) |
| 4-Aminopyridine (4AP) | 32.0 ± 1.2 | -1.478 ± 0.014 |
| 3-Methyl-4-aminopyridine (3Me4AP) | 100.0 ± 1.0 | -1.232 ± 0.008 |
| 3-Fluoro-4-aminopyridine (3F4AP) | 22.0 ± 1.1 | 0.414 ± 0.002 |
| 3-Fluoro-5-methylpyridin-4-amine (5Me3F4AP) | 35.0 ± 1.1 | 0.664 ± 0.005 |
| Data sourced from a study on novel potassium channel blockers. nih.gov |
Enzyme Inhibition/Activation Profiling
The piperidine scaffold is also found in many enzyme inhibitors. A structure-activity relationship (SAR) study of piperidine derivatives identified potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov
In such studies, the inhibitory potency of a series of related compounds is measured in a cell-free enzyme assay. The results help to build a model of how chemical modifications at different positions of the scaffold affect the compound's activity. For the MenA inhibitors, modifications to the western, central, and eastern regions of the piperidine scaffold were explored to improve potency and pharmacokinetic properties. nih.gov
Inhibitory Activity of Piperidine Derivatives against M. tuberculosis MenA
| Compound/Entry | Modification | MenA Inhibition IC50 (μM) | Antibacterial GIC50 (μM) |
| 8 | Unsubstituted phenyl | 40 | >100 |
| 9 | 4-Fluorophenyl | 10 | 25 |
| 10 | 4-Chlorophenyl | 10 | 12.5 |
| 11 | 4-Bromophenyl | 10 | 12.5 |
| 12 | 2-Fluorophenyl | 10 | >100 |
| 14 | 3-Fluorophenyl | 20 | 50 |
| Data adapted from a study on MenA inhibitors. nih.gov |
Scientific Data on this compound Remains Elusive
Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the pharmacological targets and mechanistic modulations of the chemical compound this compound.
Intensive investigations to populate a detailed analysis of this compound's biological activities have proven unsuccessful. The requested exploration into its effects on cellular and molecular mechanisms, including intracellular signaling pathways, cellular phenotypes, and gene or proteomic expression, yielded no specific data for this particular molecule.
Similarly, a thorough search for preclinical validation models, such as in vitro disease models or ex vivo tissue explant studies, that specifically utilize this compound, returned no relevant findings.
While research exists on structurally related compounds containing piperidine or bipiperidine scaffolds, the unique configuration of this compound appears to be uncharacterized in the accessible scientific domain. Consequently, the creation of a detailed scientific article as per the requested outline is not feasible at this time due to the absence of foundational research on this specific compound.
Lack of In Vivo Pharmacodynamic Data for this compound
Despite a comprehensive search of scientific literature and databases, no specific in vivo pharmacodynamic studies for the chemical compound this compound were identified. Therefore, the requested detailed article section on its exploratory in vivo pharmacodynamic studies in relevant animal models cannot be provided.
The investigation included searches for the compound in connection with a range of potential pharmacological targets and therapeutic areas, such as central nervous system activity, opioid and dopamine (B1211576) receptor modulation, and analgesic effects. However, these inquiries did not yield any published research detailing the effects of this compound in animal models.
While the broader class of piperidine derivatives has been explored for various therapeutic applications, the specific pharmacodynamic profile of this particular compound remains uncharacterized in publicly available scientific literature. Consequently, data tables and detailed research findings on its in vivo effects are not available to be included in this article.
Structure Activity Relationship Sar and Computational Investigations of 3 Methyl 1,4 Bipiperidin 4 Ol Analogs
Rational Design of 3-Methyl-[1,4'-bipiperidin]-4-ol Analogs for SAR Studies
The rational design of analogs is a cornerstone of medicinal chemistry, aiming to systematically alter a lead compound to optimize its pharmacological profile. nih.gov For analogs of this compound, this involves targeted modifications to the bipiperidine scaffold to probe interactions with biological targets and establish a clear SAR.
The systematic modification of substituents on the piperidine (B6355638) rings is a key strategy to understand their contribution to biological activity. Studies on related piperidine-containing molecules demonstrate the profound impact of the position and nature of these substituents.
For instance, research on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, where various methylated piperidines were incorporated, has provided valuable insights into binding at sigma (σ) receptors. nih.gov The piperidine moiety was used as a probe to explore affinity and selectivity. This work revealed that a 4-methyl substituent on the piperidine ring resulted in the most potent σ1 ligand (Ki = 0.030 nM), while a 3,3-dimethyl substitution pattern yielded the most selective ligand (680-fold selectivity over the σ2 receptor). nih.gov These findings underscore how methyl group placement on the piperidine core, a key feature of this compound, can significantly modulate receptor affinity and selectivity.
In another example involving a bipiperidine-containing scaffold, a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines were synthesized to act as histamine (B1213489) H3 receptor antagonists. nih.gov The rational design strategy involved introducing chemical diversity at the 6-position of the pyridine (B92270) ring, which successfully enhanced in vitro potency and modulated other pharmacological properties. nih.gov This highlights that modifications can be made to various parts of the larger molecular structure, not just the core piperidine rings, to fine-tune activity.
| Compound Derivative | Modification | σ1 Receptor Affinity (Ki, nM) | Selectivity (vs. σ2) | Key Finding |
|---|---|---|---|---|
| Derivative 31 | 4-Methylpiperidine | 0.030 | 597-fold | Most potent σ1 ligand in the series. |
| Derivative 26 | 3,3-Dimethylpiperidine | 0.35 | 680-fold | Most selective ligand for the σ1 receptor over the σ2 receptor. |
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of chiral compounds like this compound. nih.gov The specific orientation of substituents can dictate how a molecule fits into a receptor's binding pocket, often leading to significant differences in potency and efficacy between stereoisomers.
Research into the synthesis and activity of a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives illustrates this principle directly. nih.gov These compounds share the 3-methyl and 4-ol features with the target compound. The study established the specific stereochemistry of the synthesized molecules and evaluated its effect on their biological activities, confirming that the spatial arrangement is a key determinant of function. nih.gov Generally, only one isomer of a chiral drug exhibits the desired therapeutic effect, as stereochemistry can affect not only target binding but also metabolic pathways and transport across biological membranes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ucsf.edu This method is instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. ucsf.eduscilit.com While specific QSAR models for this compound are not publicly documented, the methodology has been widely applied to various classes of piperidine derivatives. researchgate.netnih.govnih.govresearchgate.net
The development of a robust QSAR model begins with a dataset of compounds with known biological activities, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values. nih.gov Various machine learning and statistical methods are then employed to create a predictive equation.
For example, a QSAR study on a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity used a genetic algorithm (GA) to select relevant descriptors and multiple linear regression (MLR) to build the model. nih.gov In another approach, Bayesian regularization-artificial neural network (BR-ANN) methods were used to develop a QSAR model for a different set of piperidine derivatives. researchgate.net These models are designed to predict the potency (e.g., pIC50) of new, unsynthesized analogs, providing a valuable tool for virtual screening and lead optimization. nih.govnih.gov
The success of a QSAR model hinges on two critical components: the selection of appropriate molecular descriptors and rigorous model validation.
Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, geometrical, or electronic properties. ucsf.edu For piperidine derivatives, studies have shown that 3D and 2D autocorrelation descriptors, as well as geometrical and topological indices, can be crucial for building accurate models. researchgate.netnih.govnih.gov The selection process often involves advanced computational techniques, such as genetic algorithms, to identify the subset of descriptors that has the most significant correlation with biological activity. nih.gov
Model Validation: A QSAR model must be thoroughly validated to ensure its robustness and predictive power. nih.gov Validation is typically performed using both internal and external methods.
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound. The quality of this internal validation is often expressed as a Q² value. nih.govmdpi.com
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in its development. The correlation between the predicted and actual activities for this test set (expressed as R²pred) is a key indicator of the model's real-world utility. nih.govmdpi.com
| Parameter | Description | Typical Value Range |
|---|---|---|
| r² | Coefficient of determination (goodness of fit for the training set). | 0.742 - 0.832 |
| Q²LOO | Leave-one-out cross-validation coefficient (internal predictive ability). | 0.684 - 0.796 |
| RMSE | Root Mean Square Error. | 0.247 - 0.299 |
| F | F-test value (statistical significance of the model). | 32.283 - 57.578 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze how a ligand, such as a this compound analog, interacts with its protein target at an atomic level. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. plos.org This technique helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding site. nih.gov For example, a docking study of new thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme identified the most potent compound and revealed its specific binding mode, with a docking score of -7.43 kcal/mol. plos.org
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com After a ligand is docked, an MD simulation can be run for nanoseconds to assess the stability of the predicted binding pose. nih.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed. A stable RMSD for the complex over the simulation time suggests that the ligand remains securely bound in the active site, confirming the stability of the docking result. plos.org These simulations are crucial for verifying that the interactions identified through docking are maintained in a dynamic, more physiologically relevant environment. nih.govnih.gov
| Analysis | Finding | Implication |
|---|---|---|
| Molecular Docking | Best docking score of -7.43 kcal/mol. | Indicates strong binding affinity for the target enzyme. |
| MD Simulation (RMSD) | Complex stabilizes after 25 ns with minor perturbation. | Confirms the stability of the ligand-protein complex over time. |
| MD Simulation (RMSF) | Identified key interacting residues (e.g., Trp59, Gln63, Asp197). | Reveals the specific amino acids crucial for binding and stability. |
Characterization of Binding Modes and Key Intermolecular Interactions
The binding mode of a ligand like this compound to a biological target, such as a G-protein coupled receptor (GPCR), describes the specific orientation and interactions that stabilize the ligand-receptor complex. Computational docking and molecular dynamics simulations are primary tools used to predict these modes. For bipiperidine scaffolds, binding is often characterized by a combination of hydrogen bonding, and hydrophobic and electrostatic interactions.
The key functional groups of this compound available for interaction are the hydroxyl (-OH) group, the tertiary amine of the first piperidine ring, and the secondary amine of the second piperidine ring.
Hydrogen Bonding: The hydroxyl group at the 4-position is a potent hydrogen bond donor and acceptor. The nitrogen atoms within the piperidine rings can act as hydrogen bond acceptors. In many receptor binding pockets, amino acid residues like serine, threonine, tyrosine, aspartate, and glutamate (B1630785) can form critical hydrogen bonds with these functional groups. For instance, studies on 4-aminopiperidine (B84694) drugs binding to Cytochrome P450 (CYP3A4) have highlighted the importance of a serine residue (Ser119) acting as a key hydrogen-bonding partner. nih.gov
Hydrophobic and van der Waals Interactions: The aliphatic carbon backbone of the bipiperidine structure provides a surface for hydrophobic and van der Waals interactions. These are particularly important for binding within nonpolar pockets of a receptor, often lined with aliphatic or aromatic amino acid residues such as leucine, isoleucine, valine, and phenylalanine. The methyl group at the 3-position can further enhance these interactions by fitting into small, shape-complementary hydrophobic sub-pockets.
Ionic/Electrostatic Interactions: At physiological pH, the nitrogen atoms of the bipiperidine system can be protonated, acquiring a positive charge. This allows for strong electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate in the receptor binding site.
Research on piperidine-based antagonists for the CCR2 and P2Y14 receptors, both of which are GPCRs, demonstrates that the piperidine moiety often anchors the ligand into the receptor's transmembrane domain, with substituents dictating specificity and affinity through interactions with extracellular loops or other regions of the binding pocket. utmb.edumdpi.comnih.gov
Table 1: Potential Intermolecular Interactions of this compound
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| 4-Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Ser, Thr, Tyr, Asp, Glu, Asn, Gln |
| Piperidine N-H | Hydrogen Bond (Donor, if protonated) | Asp, Glu (backbone carbonyls) |
| Piperidine Nitrogens | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr, Asn, Gln |
| Protonated Nitrogens | Ionic / Salt Bridge | Asp, Glu |
| Bipiperidine Core | Hydrophobic / van der Waals | Leu, Val, Ile, Ala, Phe, Trp, Pro |
| 3-Methyl Group | Hydrophobic / van der Waals | Ala, Val, Leu, Ile |
Conformational Analysis of this compound within Binding Sites
The two piperidine rings in this compound are not planar and adopt low-energy chair conformations, similar to cyclohexane. ias.ac.inlibretexts.org The substituents on these rings can exist in either an axial or equatorial position. Generally, substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. youtube.comlibretexts.org
For this compound, we must consider the substituents on both rings:
Ring 1 (substituted at positions 1, 3, and 4): This ring contains the 3-methyl group, the 4-hydroxyl group, and the linkage to the second piperidine at position 1. The most stable conformation would likely place the bulkiest group, the other piperidine ring, in an equatorial position. The relative stability of the conformers with axial versus equatorial methyl and hydroxyl groups would depend on the interplay of steric factors. The diequatorial conformer is generally favored. libretexts.org
Ring 2 (substituted at position 4'): This ring is attached to the nitrogen of the first ring. Its orientation will be influenced by the conformational state of the first ring.
Within a binding site, the molecule does not simply adopt its lowest energy gas-phase conformation. Instead, the receptor pocket imposes its own geometric constraints. A binding site may selectively bind a higher-energy conformer if that specific shape maximizes favorable intermolecular interactions. nih.gov For example, a binding pocket might have a shape that only accommodates the ligand when the methyl group is in an axial position, despite this being less stable in isolation. Molecular dynamics simulations are crucial for exploring how the ligand's conformation adapts upon binding and which conformer is ultimately stabilized within the receptor. frontiersin.org Studies on N-methyl piperidine have shown that chair and twist conformers can exist in equilibrium, and the energy difference between them dictates their relative populations. rsc.org
Advanced Computational Chemistry Approaches
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanics (QM) calculations provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and intrinsic properties. chemjournal.kz Methods like Hartree-Fock (HF) and semi-empirical methods (AM1, PM3) can be used, but Density Functional Theory (DFT) is often preferred for a balance of accuracy and computational cost.
Key electronic properties that can be calculated include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across a molecule. It visualizes electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are crucial for predicting sites of electrostatic interaction and reactivity. For this compound, the oxygen and nitrogen atoms would be regions of negative potential, attractive to electrophiles or hydrogen bond donors.
Table 2: Illustrative Electronic Properties of a Model Piperidine Derivative (Calculated via DFT) Note: This data is illustrative for a generic substituted piperidine and not specific to this compound, as direct published data is unavailable.
| Property | Value | Significance |
| HOMO Energy | -5.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |
| Dipole Moment | 2.1 D | Indicates a moderately polar molecule. |
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Conformational Preferences
Density Functional Theory (DFT) is a powerful QM method widely used to investigate complex chemical phenomena. mdpi.comresearchgate.net
Reaction Mechanisms: DFT can be used to map the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, transition states, and intermediates. acs.org For instance, in the context of drug metabolism, DFT calculations can determine the activation energy for N-dealkylation or oxidation at various positions on the bipiperidine rings by enzymes like cytochrome P450. nih.gov Studies have shown that the reactivity of hydrogen atoms on carbons alpha to a piperidine nitrogen is a key factor driving the direction of metabolism. nih.gov
Conformational Preferences: DFT provides highly accurate calculations of the relative energies of different conformers. researchgate.net For this compound, DFT could precisely quantify the energy difference between chair conformations where the methyl and hydroxyl groups are axial versus equatorial. It can also be used to study the rotational barrier around the C-N bond connecting the two piperidine rings. Such studies on related piperidine systems have confirmed that equatorial orientations of substituents are generally more stable, but the exact energy difference depends on the nature and position of all substituents. researchgate.netosi.lv
Analytical Methodologies for Research Purity, Stability, and Quantification of 3 Methyl 1,4 Bipiperidin 4 Ol
Chromatographic Techniques for Compound Analysis in Research Settings
Chromatographic methods are indispensable for separating 3-Methyl-[1,4'-bipiperidin]-4-ol from impurities and complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov Method development typically involves a systematic optimization of chromatographic conditions to achieve the desired separation. nih.gov This process includes the careful selection of a stationary phase, mobile phase composition, flow rate, and detector wavelength. nih.govnih.gov For basic compounds such as this bipiperidine derivative, reversed-phase HPLC is often employed, utilizing a C18 column. nih.govnih.gov The mobile phase frequently consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer to ensure good peak shape and resolution. nih.govnih.gov
Validation of the developed HPLC method is crucial to demonstrate its reliability and suitability for its intended purpose. researchgate.net According to international guidelines, validation encompasses several key parameters. nih.govnih.gov
Key HPLC Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. mdpi.com | The peak for this compound should be well-resolved from other peaks. mdpi.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com | A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable. mdpi.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. nih.gov | Recovery of the analyte should typically be within 98-102%. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov | Relative Standard Deviation (RSD) should be low, often less than 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Determined by signal-to-noise ratio (typically 3:1). nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov | Determined by signal-to-noise ratio (typically 10:1). nih.gov |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov | Consistent results despite minor changes in mobile phase composition, pH, flow rate, or temperature. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. nih.gov | Analyte should remain stable in solution for a defined period (e.g., 24 hours) at room temperature or in an autosampler. nih.gov |
This table provides a general overview of HPLC validation parameters. Specific criteria may vary depending on the regulatory requirements and the nature of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. youtube.com While this compound itself may have limited volatility due to its polar nature and hydroxyl group, GC-MS analysis can be performed following chemical derivatization. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable form, making it amenable to GC analysis. jfda-online.com Common derivatization techniques for compounds with hydroxyl and amine groups include silylation (e.g., using BSTFA or MSTFA) and acylation. jfda-online.com
The GC separates the derivatized compound from other volatile components in the sample, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized derivative. cmbr-journal.comnih.gov This combination of high separation efficiency and sensitive, specific detection makes GC-MS a valuable tool for identifying and quantifying trace amounts of the compound and its potential volatile impurities. cmbr-journal.comnih.gov The analysis of piperidine-containing compounds and their metabolites has been successfully carried out using GC-MS. nih.govnih.govnih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional methods like normal-phase HPLC. chromatographyonline.comselvita.comyoutube.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.comnih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption, making it a "greener" analytical technique. selvita.comnih.gov
For chiral separations of compounds like this compound, which contains stereocenters, SFC is particularly advantageous. selvita.comresearchgate.net Chiral stationary phases (CSPs), such as those based on polysaccharides like cellulose (B213188) and amylose, are often used to achieve enantiomeric separation. researchgate.net The choice of CSP and the organic co-solvent (modifier) are critical for optimizing the separation. nih.govchromatographyonline.com SFC is compatible with mass spectrometry, providing a powerful tool for the analysis of chiral compounds in complex mixtures. nih.govchromatographyonline.com The technique has been shown to be effective for the analysis of a wide range of basic and pharmaceutical compounds. nih.govchromatographyonline.com
Spectroscopic Characterization Methods in Academic Research
Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. researchgate.netcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecule's connectivity and stereochemistry. researchgate.netnih.gov
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), integration (number of protons), and coupling constants (J) are key parameters. mdpi.commdpi.com
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. mdpi.commdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups. researchgate.net
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. researchgate.netcore.ac.uk
NMR is also a powerful method for assessing the purity of a sample. The presence of impurity signals in the NMR spectrum can be used to identify and quantify impurities without the need for a reference standard for each impurity. nih.gov
Illustrative ¹H and ¹³C NMR Data for a Substituted Biphenyl Moiety (as a structural analogue):
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 3-methyl-1,1'-biphenyl | 7.62 (d, J = 7.4 Hz, 2H), 7.48-7.42 (m, 4H), 7.37 (t, J = 7.3 Hz, 2H), 7.20 (d, J = 7.4 Hz, 1H), 2.46 (s, 3H) | 141.4, 141.3, 138.4, 128.8, 128.7, 128.1, 128.0, 127.24, 127.22, 124.3, 21.6 |
| methyl [1,1'-biphenyl]-4-carboxylate | 8.12 (d, J = 8.5 Hz, 2H), 7.68-7.62 (m, 4H), 7.47 (t, J = 7.1 Hz, 2H), 7.40 (t, J = 7.2 Hz, 1H), 3.95 (s, 3H) | 167.0, 145.7, 140.0, 130.1, 128.97, 128.91, 128.2, 127.3, 127.1, 52.2 |
Note: The data presented is for illustrative purposes for a related structural motif and not for this compound itself. rsc.org NMR data for this compound would show characteristic signals for the two piperidine (B6355638) rings and the methyl and hydroxyl groups.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. chemguide.co.uk Various ionization techniques can be employed, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for compounds like this compound. bris.ac.ukuva.nl
The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M⁺) or a protonated molecule ([M+H]⁺), which provides the molecular weight of the compound. bris.ac.ukvanderbilt.edu The fragmentation of the molecular ion in the mass spectrometer produces a unique pattern of fragment ions. chemguide.co.uklibretexts.orglibretexts.org The analysis of these fragments can provide valuable information about the compound's structure. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.org The presence of two nitrogen atoms in the bipiperidine structure would likely lead to characteristic fragmentation patterns. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic methods are indispensable for the structural elucidation and functional group identification of molecules like this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable insights into the molecular architecture and electronic properties of the compound.
Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands indicative of its key structural features: the hydroxyl group, the aliphatic C-H bonds of the piperidine rings and the methyl group, and the C-N bonds within the piperidine rings.
Drawing parallels from the known spectra of related structures, such as 4-hydroxypiperidine, we can predict the principal IR absorption bands for this compound. chemicalbook.comnist.govrsc.org The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching vibrations in an alcohol. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine rings would appear as strong absorptions in the 2950-2850 cm⁻¹ region. Furthermore, the C-N stretching vibration within the piperidine rings would likely be observed in the 1250-1020 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3400 - 3200 (broad) | Stretching |
| C-H (Aliphatic) | 2950 - 2850 (strong) | Stretching |
| C-N (Amine) | 1250 - 1020 | Stretching |
| C-O (Alcohol) | 1260 - 1000 | Stretching |
This table is generated based on typical IR absorption values for similar functional groups in related molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Saturated aliphatic compounds like this compound, which lack significant chromophores (i.e., conjugated π systems), are not expected to show strong absorption in the standard UV-Vis region (200-800 nm). The primary absorptions for such compounds typically occur in the far UV region (<200 nm) and are associated with n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms.
In contrast to aromatic compounds like 2,2'-bipyridine, which exhibit strong π→π* transitions in the UV region, the UV-Vis spectrum of this compound would likely be characterized by a lack of significant peaks above 220 nm. acs.orgresearchgate.netnist.govacs.org This characteristic is important for analytical purposes, as it suggests that direct UV detection for quantification might be challenging without derivatization.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Electronic Transition | Predicted Absorption Wavelength (λmax) | Molar Absorptivity (ε) |
| n→σ* | < 220 nm | Low to Moderate |
This table is generated based on the expected electronic transitions for saturated aliphatic amines and alcohols.
Quantitative Bioanalytical Method Development for Research Samples
The quantification of this compound in research samples, such as those from in vitro metabolic stability assays or pharmacokinetic studies in animal models, necessitates the development of a sensitive, specific, and reliable bioanalytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique for this purpose.
Given the absence of a strong UV-absorbing chromophore in the native molecule, a key consideration for method development would be the strategy for detection. One approach is the use of a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). However, a more common and often more accessible approach in many research laboratories is the use of UV detection following a pre-column or post-column derivatization step. researchgate.netgoogle.com Derivatization with a reagent that introduces a highly UV-absorbent moiety onto the molecule can significantly enhance the sensitivity of the assay.
A typical reversed-phase HPLC (RP-HPLC) method would be the starting point for method development. The choice of a C18 stationary phase is common for compounds of this polarity. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. Gradient elution would likely be employed to ensure adequate separation from endogenous matrix components and potential metabolites.
Table 3: Illustrative HPLC Parameters for Quantitative Bioanalytical Method Development
| Parameter | Typical Conditions | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Optimized for separation | To resolve the analyte from matrix interferences. |
| Detection | Tandem Mass Spectrometry (LC-MS/MS) or UV (with derivatization) | MS/MS for high selectivity and sensitivity; UV after derivatization for enhanced sensitivity. |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
This table presents a hypothetical set of starting conditions for method development based on established practices for similar analytes. ijper.orgsielc.com
The development of a stability-indicating method would also be crucial, involving forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that the analytical method can separate the parent compound from any potential degradation products. ijper.org This is vital for accurately assessing the stability of the compound in different research matrices and formulations.
Potential Research Applications and Future Directions for 3 Methyl 1,4 Bipiperidin 4 Ol
Role as a Chemical Probe in Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. A well-designed probe can selectively interact with a specific biological target, enabling researchers to study its function in a cellular or organismal context. The 3-Methyl-[1,4'-bipiperidin]-4-ol structure possesses features that make it and its derivatives attractive candidates for development as chemical probes.
Application in Target Validation Studies
Target validation is a critical step in drug discovery, confirming that modulating the activity of a specific biomolecule will have a therapeutic effect. Small molecules are invaluable for this purpose. While specific targets for this compound are not yet identified, its structural components are present in molecules with known biological activities. For instance, piperidine (B6355638) derivatives are known to interact with a wide range of receptors and enzymes. ijnrd.orgacs.org
The development of a library of analogs based on the this compound scaffold could be a powerful strategy for target identification and validation. By systematically modifying the methyl and hydroxyl groups, as well as the linkage between the two piperidine rings, researchers can create a diverse set of molecules. Screening this library against various biological targets could uncover novel interactions. For example, derivatives of 4-amino methyl piperidine have been explored for their analgesic potential by targeting µ-opioid receptors. tandfonline.com This suggests that the bipiperidine scaffold could be similarly functionalized to probe the opioid system or other G-protein coupled receptors.
Utility in Mechanistic Biological Research
Once a target is validated, understanding the intricate mechanisms of its biological pathways is the next challenge. Chemical probes with specific functionalities can be instrumental in these mechanistic studies. The hydroxyl group of this compound is a key feature that can be exploited for this purpose. It can be functionalized with reporter tags, such as fluorescent dyes or biotin, to allow for visualization and pull-down experiments. These tagged probes can help identify the subcellular localization of the target protein, its interaction partners, and its downstream signaling pathways.
Furthermore, the stereochemistry of the methyl and hydroxyl groups can be systematically varied to create stereoisomers with different biological activities. Comparing the effects of these isomers can provide valuable insights into the three-dimensional requirements of the binding site and the mechanism of action. The synthesis of specific enantiomers of related piperidine alcohols, such as 2-piperidineethanol, has been crucial for the synthesis of natural products and the exploration of their medicinal properties. researchgate.netnih.gov
Scaffold for Further Medicinal Chemistry Optimization
The this compound core represents a versatile scaffold for medicinal chemistry optimization. acs.org A scaffold in this context is a central molecular framework upon which different chemical groups can be built to create a library of compounds with diverse pharmacological properties. researchgate.net The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. nih.govresearchgate.net
Strategic Design of Next-Generation Analogs
The structure of this compound offers multiple points for diversification. The secondary amine on one of the piperidine rings and the hydroxyl group are readily modifiable. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, can be systematically performed by creating a series of analogs. For instance, the methyl group could be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of a potential binding pocket. The hydroxyl group could be converted to an ether, ester, or other functional groups to modulate polarity and hydrogen bonding capacity.
The bipiperidine structure itself has been a fruitful area for drug discovery. For example, structure-activity studies on piperidino-piperidine derivatives led to the discovery of SCH 351125, a potent CCR5 antagonist for the treatment of HIV infection. nih.gov This demonstrates the potential of the bipiperidine core to generate clinically relevant molecules.
Exploration of Novel Pharmacological Spaces
The functionalization of the this compound scaffold can lead to the exploration of novel pharmacological spaces. By introducing different chemical moieties, it is possible to target a wide range of biological systems. The piperidine nucleus is found in drugs targeting the central nervous system, inflammation, and infectious diseases. nih.govresearchgate.net
For example, the flexible nature of the bipiperidine linkage could be exploited to design bitopic ligands that can simultaneously interact with two different binding sites on a receptor, potentially leading to higher affinity and selectivity. nih.gov Furthermore, the introduction of specific functional groups could direct the resulting compounds to new classes of targets, such as kinases or proteases. The inhibition of the Pseudomonas aeruginosa virulence factor LasB has been achieved with 3-hydroxy-1-alkyl-2-methylpyridine-4(1H)-thiones, highlighting the potential of substituted heterocyclic systems in antibacterial strategies. nih.gov
Advanced Materials Research and Functionalization Opportunities
Beyond its potential in the life sciences, the this compound scaffold could also find applications in materials science. The functionalization of heterocyclic compounds is a growing area of research for the development of advanced materials with unique optical, electronic, and magnetic properties. mdpi.com
The bipiperidine structure can be seen as a derivative of bipyridine, a class of compounds extensively used as ligands in coordination chemistry and as building blocks for supramolecular assemblies and functional materials. mdpi.com The ability of bipyridine derivatives to coordinate with metal ions has been exploited to create catalysts and photosensitizers. acs.org
The hydroxyl group and the nitrogen atoms in this compound provide handles for its incorporation into larger polymeric structures or for its attachment to surfaces. For example, the hydroxyl group could be used to initiate polymerization reactions or to form covalent bonds with a substrate. The nitrogen atoms could be quaternized to create charged species, which could be useful for the development of ion-conductive materials or as components of ionic liquids. The site-selective functionalization of piperidine rings is a well-established field, allowing for precise control over the final structure and properties of the resulting materials. nih.govresearchgate.net
The exploration of mono- and di-quaternized 4,4'-bipyridine (B149096) derivatives has led to the development of environment-responsive materials, such as electrochromic and solvatochromic systems. mdpi.com While the saturated nature of the piperidine rings in this compound will lead to different electronic properties compared to aromatic bipyridines, the potential for creating functional materials through strategic chemical modification remains an intriguing avenue for future research.
Unexplored Biological Activities and Therapeutic Hypotheses
Based on the activities of structurally related substituted piperidines and bipiperidines, several therapeutic hypotheses can be formulated for this compound. These remain speculative until validated by experimental research.
The core piperidine structure is fundamental to a wide array of bioactive compounds, suggesting that new derivatives could yield novel activities. ajchem-a.com Researchers have successfully synthesized various piperidine derivatives that exhibit antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com The presence of a hydroxyl group in particular has been noted for its potential synergistic influence on the antioxidant properties of some piperidine analogs. ajchem-a.com
Therapeutic Hypotheses:
Central Nervous System (CNS) Disorders: The bipiperidine scaffold is a common feature in compounds designed to modulate CNS targets. The lipophilicity and conformational flexibility of this compound could facilitate its passage across the blood-brain barrier. This suggests potential applications in neurodegenerative diseases like Alzheimer's, where substituted piperidines have shown anti-Alzheimer properties, or in psychiatric disorders. nih.govajchem-a.com
Analgesia: The piperidine ring is a cornerstone of many potent analgesics. Future investigations could explore whether this compound interacts with opioid or other pain-related receptors. nih.gov
Antiviral Activity: Certain complex piperidine derivatives have been designed and synthesized as potent inhibitors of viral replication, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The specific substitution pattern of this compound could be investigated for activity against various viral targets.
Antioxidant Properties: The combination of a piperidine ring and a hydroxyl group in some molecules has been associated with antioxidant and free-radical scavenging capabilities. ajchem-a.com This suggests that this compound could be evaluated for its potential to mitigate oxidative stress, a pathological component of numerous diseases.
The table below outlines potential areas of investigation based on the compound's structural features.
| Therapeutic Area | Rationale Based on Structural Analogs | Potential Target Class |
| Neurodegenerative Diseases | Substituted piperidines have shown anti-Alzheimer properties. ajchem-a.com | Receptors, Enzymes |
| Pain Management | The piperidine moiety is a key component of many analgesics. nih.gov | Opioid Receptors, Ion Channels |
| Infectious Diseases | Complex piperidine structures can act as antiviral agents. nih.gov | Viral Enzymes (e.g., Reverse Transcriptase) |
| Conditions related to Oxidative Stress | Piperidine analogs with hydroxyl groups can exhibit antioxidant effects. ajchem-a.com | Free Radicals |
Challenges and Opportunities in this compound Research
The exploration of this compound presents both significant challenges and compelling opportunities for medicinal chemistry and drug discovery.
Challenges:
The primary challenge is the compound's novelty, meaning a lack of established synthetic routes and biological data. Key hurdles include:
Complex Synthesis: The creation of this compound involves significant synthetic complexity. Achieving the desired connectivity and, crucially, controlling the stereochemistry of the methyl and hydroxyl groups at the C3 and C4 positions, presents a considerable challenge. Modern methods are continuously being developed to streamline the synthesis of complex piperidines, but this often requires extensive optimization. news-medical.net
Stereoisomer Separation and Characterization: The molecule has multiple stereocenters, leading to the potential formation of several stereoisomers during synthesis. The separation, purification, and absolute stereochemical assignment of each isomer would be a non-trivial and resource-intensive task.
Solubility and Formulation: The physicochemical properties of the compound are unknown. Challenges related to aqueous solubility could impact biological testing and future formulation development, a common issue in peptide and small molecule synthesis. unive.itnih.gov
Opportunities:
Despite the challenges, research into this molecule offers unique opportunities:
Exploration of Novel Chemical Space: As an underexplored molecule, this compound represents novel chemical matter. Investigating its properties could lead to the discovery of new biological targets or mechanisms of action, providing a powerful tool for drug discovery. news-medical.net
Scaffold for Library Development: The development of a reliable synthetic pathway would enable the use of the bipiperidine core as a scaffold. This would allow for the creation of a library of related analogs with modifications at the methyl, hydroxyl, or piperidinyl nitrogen positions, facilitating systematic structure-activity relationship (SAR) studies.
Potential for High Specificity: The rigid, three-dimensional structure imparted by the bipiperidine core, combined with specific hydrogen-bonding (from the -OH group) and steric features (from the -CH3 group), could enable highly specific and potent interactions with a biological target, potentially leading to improved efficacy and a better side-effect profile.
The following table summarizes the key research challenges and opportunities.
| Aspect | Detailed Challenge/Opportunity |
| Challenge | Stereoselective Synthesis: Developing a synthetic route that controls the formation of specific stereoisomers is difficult and requires advanced chemical methods. news-medical.net |
| Challenge | Purification and Analysis: Separating and identifying individual stereoisomers from a potential mixture is a significant analytical hurdle. |
| Opportunity | Discovery of Novel Bioactivity: The unique structure could interact with biological targets in new ways, leading to first-in-class therapeutics. |
| Opportunity | Platform for Medicinal Chemistry: The core structure can be used as a template to generate and test a wide range of derivatives, helping to build a clear understanding of how structural changes affect biological function. nih.gov |
Q & A
Basic: What synthetic methodologies are validated for producing 3-Methyl-[1,4'-bipiperidin]-4-ol with high purity?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and pH-controlled purification. For example, analogous bipiperidine derivatives (e.g., 1′-(3-Bromo-2-Methylbenzyl)-[1,4′-Bipiperidin]-4-ol) are synthesized by reacting a piperidinone precursor with 4-hydroxypiperidine in dichloromethane (DCM), followed by pH adjustment to 9–10, liquid-liquid extraction, and drying under anhydrous Na₂SO₄ . Yield optimization (e.g., 58.3% in one study) requires precise stoichiometry and inert reaction conditions. Purity is confirmed via HPLC and NMR spectroscopy .
Basic: How is the structural elucidation of this compound performed?
Answer:
Nuclear Magnetic Resonance (NMR) is critical. For structurally similar compounds (e.g., [1,4′-Bipiperidin]-2-one), ¹H NMR peaks for methyl groups appear at δ 1.56–1.92 ppm (multiplet), while hydroxyl protons resonate at δ 3.62–3.70 ppm. Bipiperidine ring protons show complex splitting due to axial-equatorial conformers . High-resolution mass spectrometry (HRMS) further confirms molecular weight (e.g., [M+H]+ observed at 722.3703 vs. calculated 722.3712 for a related compound) .
Advanced: How does the methyl substitution at the 3-position influence the compound’s interaction with biological targets?
Answer:
Comparative studies of piperidin-4-ol derivatives reveal that methyl positioning affects receptor binding. For example:
| Compound | Methyl Position | Biological Activity |
|---|---|---|
| 4-(3-Methylphenyl)piperidin-4-ol | 3rd position | DAT inhibition, HIV replication suppression |
| 4-(4-Methylphenyl)piperidin-4-ol | 4th position | Lower DAT affinity |
| The 3-methyl group enhances steric complementarity with hydrophobic enzyme pockets, as demonstrated in HIV protease inhibition assays . Computational docking studies (e.g., using Schrödinger Suite) can model these interactions . |
Advanced: How can researchers resolve contradictions in reported biological activity data for bipiperidine derivatives?
Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles. For example:
- Case Study : A derivative showed conflicting σ1 receptor binding (IC₅₀ = 12 nM vs. 45 nM). Re-evaluation revealed impurities in early batches (resolved via preparative HPLC) .
- Methodological Fix : Standardize assay protocols (e.g., uniform cell lines, buffer pH) and validate compound purity via LC-MS before testing .
Methodological: What analytical strategies are recommended for quantifying this compound in complex matrices?
Answer:
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) provides baseline separation from byproducts .
- Mass Spectrometry : LC-ESI-MS/MS in positive ion mode quantifies low concentrations (LOQ = 0.1 ng/mL) in biological samples .
- Quality Control : Use deuterated internal standards (e.g., d₃-methyl analogs) to correct for matrix effects .
Advanced: What computational tools predict the synthetic accessibility of novel this compound analogs?
Answer:
AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible routes. For example:
- Retrosynthesis : The tool prioritizes precursors based on commercial availability and step economy. A one-step route might involve reductive amination of 3-methylpiperidin-4-one with 4-hydroxypiperidine .
- Accuracy : Benchmarked routes achieve >85% prediction accuracy when validated against literature (e.g., synthesis of 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one) .
Methodological: How can green chemistry principles be applied to synthesize this compound derivatives?
Answer:
- Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- Catalysis : Use immobilized lipases for enantioselective reactions (e.g., kinetic resolution of racemic mixtures) .
- Waste Reduction : Employ flow chemistry to minimize solvent use and improve reaction scalability (e.g., 95% yield reported for a bipiperidine ketone derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
